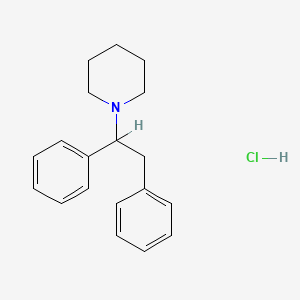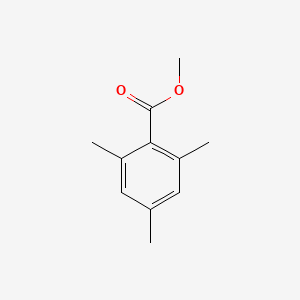
2,4,6-三甲基苯甲酸甲酯
描述
Methyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is a methyl ester derivative of 2,4,6-trimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
科学研究应用
Methyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
Target of Action
Methyl 2,4,6-trimethylbenzoate is an organic compound that primarily targets the hydroxide ion in a biochemical reaction . The hydroxide ion plays a crucial role in the hydrolysis of esters, a common reaction in organic chemistry .
Mode of Action
The interaction of Methyl 2,4,6-trimethylbenzoate with its target involves a unique hydrolysis mechanism. In a typical reaction of a hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting in the elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol . Methyl 2,4,6-trimethylbenzoate undergoes an alternative mechanism where the hydroxide attacks the methyl carbon in an s n 2 reaction, directly yielding the carboxylate and methanol products .
Biochemical Pathways
The hydrolysis of Methyl 2,4,6-trimethylbenzoate affects the ester hydrolysis pathway. This pathway is crucial in various biochemical processes, including the metabolism of lipids and proteins. The downstream effects of this pathway include the production of carboxylates and alcohols, which are essential components in various metabolic processes .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it has a molecular weight of 17823 , a density of 1.011±0.06 g/cm3 (Predicted) , and a boiling point of 114.8-115.2 °C (Press: 7-7.5 Torr) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the action of Methyl 2,4,6-trimethylbenzoate is the production of carboxylate and methanol . These products can participate in various biochemical reactions, contributing to the overall metabolic processes in the body.
Action Environment
The action of Methyl 2,4,6-trimethylbenzoate is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the hydrolysis reaction it undergoes is favored under basic conditions . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
生化分析
Biochemical Properties
Methyl 2,4,6-trimethylbenzoate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of Methyl 2,4,6-trimethylbenzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Methyl 2,4,6-trimethylbenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Methyl 2,4,6-trimethylbenzoate can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,4,6-trimethylbenzoate involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to changes in their activity. For instance, Methyl 2,4,6-trimethylbenzoate can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group. This inhibition can result in decreased metabolism of other substrates by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,4,6-trimethylbenzoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that Methyl 2,4,6-trimethylbenzoate can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Methyl 2,4,6-trimethylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of Methyl 2,4,6-trimethylbenzoate have been associated with liver toxicity in animal studies. These effects are likely due to the compound’s interaction with liver enzymes and subsequent disruption of normal metabolic processes .
Metabolic Pathways
Methyl 2,4,6-trimethylbenzoate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the levels of other metabolites in the body, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, Methyl 2,4,6-trimethylbenzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Methyl 2,4,6-trimethylbenzoate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Methyl 2,4,6-trimethylbenzoate can accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of methyl 2,4,6-trimethylbenzoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Methyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4,6-trimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2,4,6-trimethylbenzoic acid.
Reduction: 2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
2,4,6-trimethylbenzoic acid: The parent acid of methyl 2,4,6-trimethylbenzoate.
Methyl benzoate: A simpler ester with a single methyl group on the benzene ring.
2,4,6-trimethylbenzyl alcohol: The reduced form of methyl 2,4,6-trimethylbenzoate
Uniqueness: Methyl 2,4,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
属性
IUPAC Name |
methyl 2,4,6-trimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLABDTXHJPRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334215 | |
| Record name | Methyl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2282-84-0 | |
| Record name | Methyl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylbenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the alkaline hydrolysis of Methyl 2,4,6-trimethylbenzoate unique?
A: Methyl 2,4,6-trimethylbenzoate, a sterically hindered ester, exhibits an unusual hydrolysis mechanism in alkaline conditions. Unlike most esters that undergo acyl-oxygen fission, this compound predominantly cleaves via alkyl-oxygen fission, also known as the BAL2 mechanism []. This unusual behavior is attributed to the steric hindrance imposed by the three methyl groups surrounding the ester functionality.
Q2: Can Methyl 2,4,6-trimethylbenzoate be selectively hydrolyzed or decarboxylated?
A2: Yes, research suggests that both selective hydrolysis and decarboxylation of Methyl 2,4,6-trimethylbenzoate are achievable by manipulating reaction conditions. Under high-temperature (200-300°C), solvent-free conditions, this compound can undergo:
- Selective hydrolysis: Achieved in slightly alkaline solutions (2% KOH) [].
- Decarboxylation: Favored at higher temperatures in water [].
Q3: What are the potential applications of Methyl 2,4,6-trimethylbenzoate depolymerization?
A: Research demonstrates that Methyl 2,4,6-trimethylbenzoate can be obtained through the depolymerization of lignin, a complex polymer found in plant cell walls []. Notably, this compound was identified as one of the major phenolic compounds resulting from rice straw lignin depolymerization using sub-supercritical ethanol []. This finding suggests potential applications of this technology in:
Q4: Are there analytical methods to monitor the production and utilization of Methyl 2,4,6-trimethylbenzoate?
A4: Yes, various analytical techniques can be employed to characterize and quantify Methyl 2,4,6-trimethylbenzoate, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the identification and quantification of Methyl 2,4,6-trimethylbenzoate within a complex mixture of compounds, as demonstrated in the analysis of lignin depolymerization products [].
- Fourier-transform infrared (FTIR) spectroscopy: FTIR can be utilized to analyze structural changes in compounds derived from or reacting with Methyl 2,4,6-trimethylbenzoate, providing insights into reaction mechanisms and product formation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)
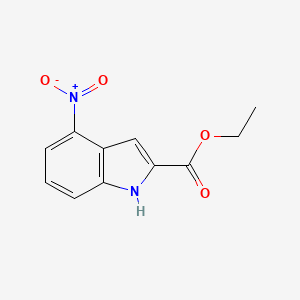
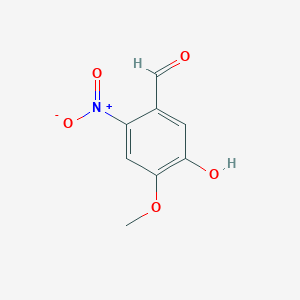

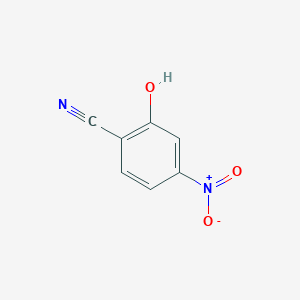
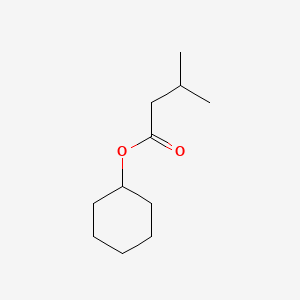

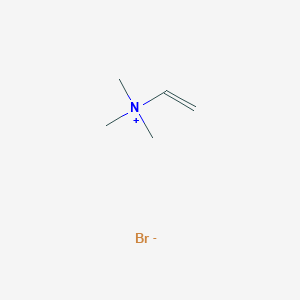
![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)
